molecular formula C11H19NO4 B567530 Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate CAS No. 1272412-69-7

Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate

Cat. No. B567530
CAS RN: 1272412-69-7
M. Wt: 229.276
InChI Key: UVTOWHCUNUQTLJ-UHFFFAOYSA-N
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Description

“Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate” is a heterocyclic organic compound . It is a unique chemical with a complex structure that makes it suitable for various applications, including drug synthesis, organic chemistry, and material science.


Molecular Structure Analysis

The molecular formula of “Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate” is C11H19NO4 . The InChI Key is LCPKAAHDEZYAQL-UHFFFAOYSA-N . The exact mass is 227.15200 .


Physical And Chemical Properties Analysis

“Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate” has a molecular weight of 229.27 . It has 3 hydrogen bond acceptors and 0 hydrogen bond donors . The compound’s complexity is 281 .

Scientific Research Applications

Synthesis and Characterization

  • Efficient Synthetic Routes : Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, showcasing its utility for selective derivations and as a novel entry point into chemical spaces complementary to piperidine systems (Meyers et al., 2009). This highlights the compound's role as a versatile building block in organic synthesis.

  • Reagent for Protecting Groups : A novel reagent, tert-butyl (2,4-dioxo-3-azaspiro [5,5] undecan-3-yl) carbonate (Boc-OASUD), has been developed for the preparation of N-Boc-amino acids, offering an efficient and racemization-free method for protecting amino acids and their esters (Rao et al., 2017).

  • Supramolecular Arrangements : Studies by Graus et al. (2010) on cyclohexane-5-spirohydantoin derivatives, closely related to the compound , discuss the relationship between molecular and crystal structures, emphasizing the role of substituents on supramolecular arrangements (Graus et al., 2010).

Potential Applications in Medicinal Chemistry

  • Enantioselective Synthesis : López et al. (2020) reported the catalytic and enantioselective preparation of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, demonstrating its significance as a key element in the synthesis of antiviral compounds such as ledipasvir (López et al., 2020).

  • Anticonvulsant Properties : Kamiński et al. (2008) explored the synthesis and pharmacological evaluation of N-phenylamino derivatives of azaspiro diones, uncovering compounds with promising anticonvulsant properties (Kamiński et al., 2008).

Utility in Advanced Organic Synthesis

  • Molecular Structure Assignments : Research by Jakubowska et al. (2013) on 8-tert-butyl-2-hydroxy-7-methoxy-8-methyl-9-oxa-6-azaspiro[4.5]dec-6-en-10-one utilized NMR spectroscopy for the assignment of absolute configurations, illustrating the compound's role in detailed structural analysis (Jakubowska et al., 2013).

properties

IUPAC Name

tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-4-5-15-11(6-12)7-14-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTOWHCUNUQTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60719161
Record name tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate

CAS RN

1272412-69-7
Record name tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60719161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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